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Compound of Interest

Compound Name:
(E)-8-(4-Methoxy-2,5-

dimethylstyryl)caffeine

CAS No.: 155814-34-9

Cat. No.: B12545891

Get Quote

Executive Summary
Compound 93 is a synthetic xanthine derivative identified as (E)-1,3-diethyl-8-(3,4-

methylenedioxystyryl)xanthine. It is a potent and selective antagonist of the Adenosine A

receptor. This compound represents a key structural variation in the 8-styrylxanthine series,
which ultimately led to the development of Istradefylline (KW-6002), the first FDA-approved
non-dopaminergic therapy for Parkinson's disease "off" episodes.
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Property Detail

Common Name Compound 93 (US 5,587,378 / US 5,484,920)

IUPAC Name
(E)-1,3-diethyl-8-[2-(1,3-benzodioxol-5-

yl)ethenyl]-3,7-dihydro-1H-purine-2,6-dione

CAS Registry Number
139163-01-2 (Generic for styrylxanthines of this

class)

Molecular Formula

C

H

N

O

Molecular Weight 354.36 g/mol

Mass Spectrometry (EI)

m/z 354 (M

), 339 (M

-CH

)

Appearance Yellow needles

Melting Point >280 °C

Solubility
Low in water; soluble in DMSO, DMF, and hot

dioxane

Structural Analysis
The molecule consists of a xanthine core (3,7-dihydro-1H-purine-2,6-dione) substituted at three

key positions:

N1 and N3 Positions: Ethyl groups (-CH
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CH

). These alkyl chains improve lipophilicity and blood-brain barrier (BBB) permeability
compared to the natural ligand adenosine or caffeine (1,3,7-trimethylxanthine).

C8 Position: A styryl group connected via an (E)-double bond. The styryl moiety is

substituted with a 3,4-methylenedioxy group (1,3-benzodioxole). This rigid, planar substituent

is critical for high-affinity binding to the A

receptor's orthosteric pocket, providing

-

stacking interactions with aromatic residues (e.g., Phe168, Trp246).

N7 Position: Unsubstituted (Protonated). Unlike Istradefylline (which is N7-methylated),

Compound 93 retains the N7-H, which can participate in hydrogen bonding but may reduce

metabolic stability compared to N7-methyl analogs.

Synthesis Protocol
The synthesis of Compound 93 follows a convergent pathway involving the condensation of a

5,6-diaminouracil derivative with a substituted cinnamic acid or aldehyde.

Experimental Workflow
Step 1: Preparation of 5,6-diamino-1,3-diethyluracil

Precursor: 1,3-Diethylurea is condensed with cyanoacetic acid to form 1,3-diethyl-6-

aminouracil.

Nitrosation: Reaction with NaNO

/HCl yields 1,3-diethyl-5-nitroso-6-aminouracil.

Reduction: Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Na

S
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O

) affords 5,6-diamino-1,3-diethyluracil.

Step 2: Condensation and Ring Closure (Compound 93 Formation)

Reagents: 5,6-diamino-1,3-diethyluracil (1.0 eq) + 3,4-methylenedioxycinnamic acid (1.1 eq).

Coupling: The reagents are dissolved in a solvent like pyridine or dioxane/water. A

condensing agent (e.g., EDCI) is used to form the intermediate amide (Reference Example).

Cyclization: The intermediate is heated under alkaline conditions (NaOH) or refluxed in a

high-boiling solvent to effect ring closure (dehydration), forming the imidazole ring of the

xanthine core.

Purification: Recrystallization from dioxane/water yields Compound 93 as yellow needles.

Synthesis Logic Diagram

Precursors

5,6-Diamino-
1,3-diethyluracil

Amide Intermediate
(Reference Ex.)

EDCI / Pyridine
Coupling

3,4-Methylenedioxy-
cinnamic acid

Compound 93
(E)-8-(3,4-methylenedioxystyryl)-

1,3-diethylxanthine

NaOH / Heat
Cyclization (-H2O)

Click to download full resolution via product page

Caption: Convergent synthesis of Compound 93 via condensation of diaminouracil and

cinnamic acid derivative.

Pharmacological Profile
Compound 93 is a potent antagonist of the Adenosine A

receptor, a G-protein coupled receptor (GPCR) highly expressed in the striatum.
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Mechanism of Action[5][6][7][8][9]
Target: Adenosine A

Receptor (Antagonist).[1]

Pathway: A

receptors are G

-coupled. Activation increases cAMP. Antagonism by Compound 93 inhibits the A

-mediated overactivation of the indirect striatal pathway.

Effect: By blocking A

receptors on GABAergic striatopallidal neurons, Compound 93 reduces the excessive
inhibition of the thalamus, thereby restoring motor function in Parkinsonian states.

Structure-Activity Relationship (SAR)
The 8-styrylxanthine scaffold is optimized for A

selectivity over A

:

C8-Styryl Group: Essential for high affinity. The (E)-configuration is significantly more potent

than the (Z)-isomer. The 3,4-methylenedioxy substitution (Compound 93) provides high

affinity, comparable to 3,4-dimethoxy (Istradefylline).

N1/N3-Ethyl Groups: Optimal for potency. Larger groups (propyl) or smaller (methyl) slightly

reduce affinity or alter solubility.

N7-H vs N7-Methyl: Compound 93 (N7-H) is a potent antagonist but may have different

pharmacokinetic properties (shorter half-life) compared to N7-methyl analogs like

Istradefylline.

Quantitative Data (Estimated from Series)
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Parameter Value (Approx.) Context

A

Binding Affinity (K

)

10 – 50 nM
High affinity for rat/human A

receptors.

A

Binding Affinity (K

)

> 1,000 nM

High selectivity (>20-fold) for A

over A

.

Functional Potency (IC

)
~50 nM

Inhibition of CGS21680-

induced cAMP accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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